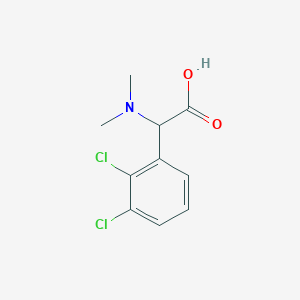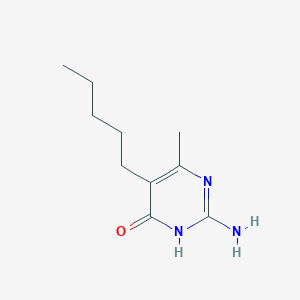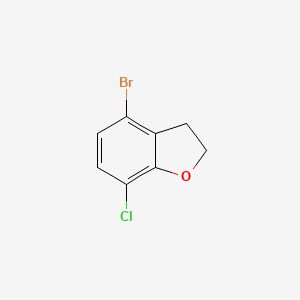![molecular formula C15H14N4O3 B12113247 3-(2-Amino-7-oxo-4-phenyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)propanoic acid CAS No. 76628-75-6](/img/structure/B12113247.png)
3-(2-Amino-7-oxo-4-phenyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Pyrrolo[3,4-d]pyrimidine-6-propanoicacid, 2-amino-5,7-dihydro-7-oxo-4-phenyl- is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrrolo[3,4-d]pyrimidine-6-propanoicacid, 2-amino-5,7-dihydro-7-oxo-4-phenyl- typically involves multi-step processes. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl 2-(4-chloropyrimidin-5-yl)acetate with ammonia can yield the corresponding 2-(4-aminopyrimidin-5-yl)acetamide, which is then cyclized to form the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
6H-Pyrrolo[3,4-d]pyrimidine-6-propanoicacid, 2-amino-5,7-dihydro-7-oxo-4-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce alkyl or acyl groups onto the pyrimidine ring.
科学的研究の応用
6H-Pyrrolo[3,4-d]pyrimidine-6-propanoicacid, 2-amino-5,7-dihydro-7-oxo-4-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 6H-Pyrrolo[3,4-d]pyrimidine-6-propanoicacid, 2-amino-5,7-dihydro-7-oxo-4-phenyl- involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation and survival .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and applications.
Pyrrolo[2,3-d]pyrimidine: Known for its use as a kinase inhibitor and apoptosis inducer.
Pyrido[2,3-d]pyrimidine: Exhibits various biological activities, including protein kinase inhibition.
Uniqueness
6H-Pyrrolo[3,4-d]pyrimidine-6-propanoicacid, 2-amino-5,7-dihydro-7-oxo-4-phenyl- is unique due to its specific substitution pattern and the presence of both amino and oxo functional groups. This combination of features enhances its potential as a versatile scaffold for drug development and other applications.
特性
CAS番号 |
76628-75-6 |
|---|---|
分子式 |
C15H14N4O3 |
分子量 |
298.30 g/mol |
IUPAC名 |
3-(2-amino-7-oxo-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-6-yl)propanoic acid |
InChI |
InChI=1S/C15H14N4O3/c16-15-17-12(9-4-2-1-3-5-9)10-8-19(7-6-11(20)21)14(22)13(10)18-15/h1-5H,6-8H2,(H,20,21)(H2,16,17,18) |
InChIキー |
NFPXGONGFZXQAX-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(N=C(N=C2C(=O)N1CCC(=O)O)N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12113164.png)
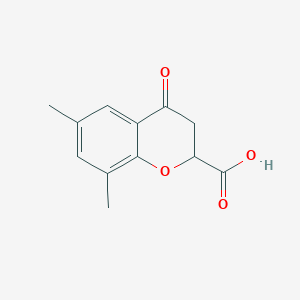
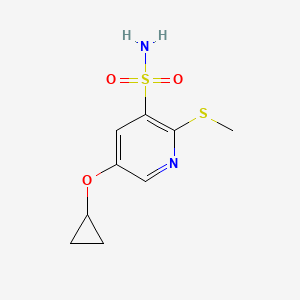
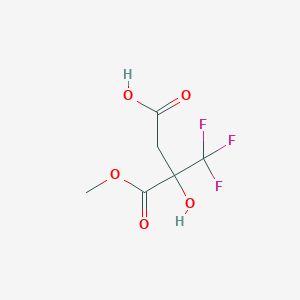

![(2-([4-(3-Methylphenyl)piperazin-1-YL]sulfonyl)ethyl)amine](/img/structure/B12113197.png)
![2-[2-(2-Chlorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B12113207.png)


